1,2,2-Tribromo-1,1-difluoroethane

Description

Significance of Polyhalogenated Ethanes in Contemporary Chemical Research

Polyhalogenated ethanes, which are ethane (B1197151) molecules where multiple hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine), are of significant interest in modern chemical research. These compounds are not typically found in nature and are products of synthetic chemistry. ncert.nic.in Their importance stems from their diverse applications, which include their use as refrigerants, solvents for non-polar compounds, fire retardants, and crucial starting materials for the synthesis of a multitude of other organic compounds. ncert.nic.inwikipedia.org

The presence of multiple halogen atoms on the ethane framework can render the compounds less flammable than their alkane counterparts. wikipedia.org Furthermore, the specific combination and arrangement of halogen atoms influence the compound's polarity and reactivity, making polyhalogenated ethanes versatile solvents. wikipedia.org In synthetic organic chemistry, the carbon-halogen bonds in these molecules serve as reactive sites. For instance, haloalkanes are susceptible to nucleophilic substitution reactions, where the halogen atom is replaced by another functional group, and elimination reactions, which can lead to the formation of alkenes. ncert.nic.inwikipedia.org This reactivity makes them valuable intermediates in the construction of more complex molecules. wikipedia.org

Certain fully fluorinated compounds have even been explored as potential blood substitutes in surgical procedures. ncert.nic.in The systematic synthesis of these compounds has evolved significantly since the 19th century, with reliable methods for the selective formation of carbon-halogen bonds, such as the addition of halogens or hydrogen halides to alkenes. wikipedia.org

Overview of the Chemical Landscape of Bromofluorinated Alkanes

Within the broader category of polyhalogenated alkanes, bromofluorinated alkanes represent a unique class of compounds that contain both bromine and fluorine atoms. The presence of these two different halogens on the same alkane scaffold imparts a distinct set of properties. Bromine is a larger and more polarizable atom compared to fluorine, and the carbon-bromine bond is generally weaker and more reactive than the highly stable carbon-fluorine bond.

This difference in reactivity is a key feature exploited in synthetic chemistry. The carbon-bromine bond can be selectively cleaved under conditions that leave the carbon-fluorine bond intact. This allows for the use of bromofluorinated alkanes as building blocks for the stepwise introduction of different functionalities into a molecule. For example, a bromo-functional group can participate in cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to form new carbon-carbon bonds, while the fluoro--substituted part of the molecule remains unchanged. beilstein-journals.org

An example of a well-studied bromofluoroethane is 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), which has been utilized as a precursor for generating highly reactive difluoroethylene intermediates. beilstein-journals.org Semifluorinated alkanes, which contain both a perfluorocarbon and a hydrocarbon segment, are another related class of compounds that are physically and chemically inert, finding applications in fields like ophthalmology. nih.gov

Historical and Current Academic Research Trajectories for 1,2,2-Tribromo-1,1-difluoroethane

The specific compound this compound, with the chemical formula C₂HBr₃F₂, is a member of the hydrobromofluoro-carbon (HBFC) family. nih.gov While not as widely studied as some other halogenated ethanes, its existence and properties are documented in chemical literature and databases. nih.govsynquestlabs.comchemicalbook.comchemicalbook.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂HBr₃F₂ | nih.gov |

| Molecular Weight | 302.74 g/mol | nih.gov |

| CAS Number | 677-34-9 | nih.govsynquestlabs.com |

| IUPAC Name | This compound | nih.gov |

Historical research on compounds like this compound has likely been driven by the broader interest in polyhalogenated alkanes. The synthesis of such molecules can often be achieved through the halogenation of partially halogenated precursors. The presence of both bromine and fluorine atoms makes it a subject of interest for spectroscopic studies, such as mass spectrometry and infrared spectroscopy, to understand the influence of the different halogens on the molecular structure and bonding. nih.gov

Current academic research trajectories for niche compounds like this compound are often tied to their potential as synthetic intermediates. The differential reactivity of the C-Br and C-F bonds makes it a potential building block in the synthesis of more complex fluorinated molecules. The patent literature associated with this chemical structure suggests its use in proprietary chemical processes. nih.gov Its structural similarity to other polyhalogenated ethanes used in materials science and as specialty fluids could also direct future research.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₂HBr₃F₂ | 302.74 | 677-34-9 nih.govsynquestlabs.com |

| 1,1-Difluoroethane (B1215649) | C₂H₄F₂ | 66.05 | 75-37-6 nist.govnih.gov |

| 2-Bromo-1,1-difluoroethane | C₂H₃BrF₂ | 144.95 | 359-07-9 nih.gov |

| 1,2,2-Trichloro-1,1-difluoroethane | C₂HCl₃F₂ | 169.385 | 354-21-2 nist.gov |

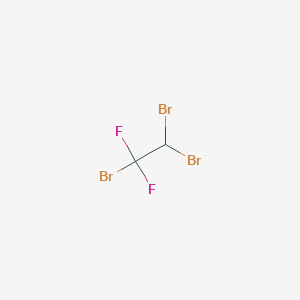

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-tribromo-1,1-difluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3F2/c3-1(4)2(5,6)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEFMZPLMYYHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr3F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609863 | |

| Record name | 1,2,2-Tribromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-34-9 | |

| Record name | 1,2,2-Tribromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,2,2 Tribromo 1,1 Difluoroethane

Direct Halogenation Approaches for 1,2,2-Tribromo-1,1-difluoroethane

Direct halogenation methods leverage the reactivity of the carbon-carbon double bond in fluorinated ethylenes. The addition of bromine across this bond is a fundamental and widely utilized approach to introduce bromine atoms into the molecule.

The addition of molecular bromine (Br₂) to fluorinated ethylenes, such as 1,1-difluoroethylene (vinylidene fluoride), is a primary route for synthesizing bromofluoroethanes. google.com This reaction typically proceeds via an electrophilic addition mechanism. The electron-rich π bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. libretexts.orgyoutube.com Subsequent nucleophilic attack by a bromide ion opens the ring, resulting in a vicinal dibromide. libretexts.org In the case of 1,1-difluoroethylene, this reaction yields 1,2-dibromo-1,1-difluoroethane (B1630539), a direct precursor that can be further brominated to achieve the target tribromo compound.

The reaction conditions, including temperature and pressure, significantly influence the reaction rate and product yield. For instance, the reaction between 1,1-difluoroethylene and bromine can be conducted over a wide temperature range, from -20 °C to 120 °C, with an optimal range often cited between 10 °C and 80 °C. google.com The pressure can also be controlled to optimize the reaction, with pressures from 0.1 to 0.5 MPa being preferable to minimize the formation of by-products. google.com Gas-phase kinetic studies have also been performed to understand the fundamental thermochemical parameters of the bromine addition to 1,1-difluoroethylene. acs.org

Various fluorinated ethylenes can serve as precursors. The addition of bromine to dichlorodifluoroethylene, for example, is another documented pathway to produce related polyhalogenated ethanes. google.com

To enhance the selectivity and efficiency of the bromination of fluorinated ethylenes, catalysts are often employed. google.com A primary challenge in these reactions is the potential for polymerization of the vinylidene monomer. Catalysts can help suppress this unwanted side reaction. google.com

Aminated compounds, such as triethylamine, tributylamine, and tetramethylethylenediamine, have been identified as effective catalysts. google.com These catalysts are thought to inhibit free-radical polymerization. The concentration of the catalyst is typically low, in the range of 0.01% to 0.2% by weight relative to the bromine. google.com The use of specific solvents, including fluorous solvents, can also improve the yield of the final product. google.com

Functionalization of Halogenated Precursors

An alternative to building the molecule from an unsaturated precursor is to modify an existing halogenated alkane. This involves the selective substitution of hydrogen or other halogen atoms with either bromine or fluorine.

The synthesis of this compound can be conceptually approached through the selective fluorination of a more heavily brominated precursor, such as pentabromoethane. nih.govnist.gov This method relies on halogen exchange (halex) reactions, where bromine atoms are replaced by fluorine atoms.

A classic method for this type of transformation is the Swarts reaction, which involves heating an alkyl bromide or chloride with a metallic fluoride (B91410) like antimony trifluoride (SbF₃), often with a pentavalent antimony salt as a catalyst, or with mercury(II) fluoride (Hg₂F₂). unacademy.com By carefully controlling the stoichiometry of the fluorinating agent and the reaction conditions, it is possible to achieve selective replacement of bromine atoms. To synthesize this compound from pentabromoethane, the reaction would need to be controlled to replace the two bromine atoms on the C1 carbon with fluorine.

A highly effective method for synthesizing this compound is the direct thermal bromination of 1,1-difluoroethane (B1215649) (HFC-152a). datapdf.comacs.org This gas-phase reaction is typically carried out at high temperatures, ranging from 600 °C to 650 °C. datapdf.com

The reaction proceeds in a stepwise manner. Initially, a single hydrogen atom is substituted by bromine, likely proceeding through dehydrofluorination followed by bromination of the resulting double bond, or via a free-radical mechanism. datapdf.com As the reaction continues with an excess of bromine, further hydrogen atoms on the C2 carbon are replaced by bromine atoms. Using an excess of bromine at elevated temperatures leads to a product mixture rich in this compound and 1,2,2,2-tetrabromo-1,1-difluoroethane. datapdf.com The desired product can then be separated by distillation. datapdf.com

The precursor, 1,1-difluoroethane, is industrially produced through methods such as the fluorination of acetylene (B1199291) with hydrogen fluoride. chemicalbook.com

Multi-step convergent syntheses offer a strategic approach to construct complex molecules like this compound from simpler, more readily available starting materials. libretexts.org A logical convergent pathway can be designed by combining some of the individual reactions previously discussed.

A feasible two-step synthesis would involve:

Synthesis of the Precursor: Production of the key intermediate, 1,1-difluoroethane, from basic chemical feedstocks. A common industrial method is the gas-phase reaction of acetylene with anhydrous hydrogen fluoride over an aluminum fluoride (AlF₃) catalyst. chemicalbook.com

Functionalization: The direct thermal bromination of the synthesized 1,1-difluoroethane using an excess of bromine in the vapor phase at high temperatures (600-650 °C) to yield the final product, this compound. datapdf.com

This approach demonstrates how a targeted molecule can be efficiently assembled by strategically connecting well-established chemical transformations.

Advanced Synthetic Techniques and Reaction Conditions

The introduction of multiple halogen atoms onto an ethane (B1197151) backbone requires precise control over reaction conditions. The synthesis of this compound likely proceeds through pathways such as the free-radical bromination of a suitable difluoroethane precursor or the addition of bromine across a double bond in a difluoroethene derivative.

Catalysis is fundamental in directing the synthesis of specific haloalkane isomers and improving reaction yields. In the synthesis of related fluorinated and chlorinated ethanes, Lewis acid catalysts such as antimony pentachloride (SbCl₅) have been effectively used. For instance, in the preparation of 1,1-difluoro-1,2,2-trichloroethane from tetrachloroethylene (B127269) and hydrogen fluoride, antimony pentachloride facilitates the fluorine addition, with catalyst amounts between 2% and 15% influencing the yield of the desired difluoro compound. google.com Increasing the catalyst concentration can reduce the formation of monofluorinated byproducts. google.com

For bromination reactions, which are often radical in nature, the catalyst's role is typically to initiate the reaction. youtube.comlibretexts.org This is commonly achieved using UV light, which generates bromine radicals from Br₂. youtube.comwikipedia.org However, chemical initiators can also be employed. The choice of catalyst can significantly impact selectivity. youtube.com For example, in the synthesis of related compounds like 1,2-difluoroethane, catalysts composed of metals such as Chromium (Cr), Copper (Cu), Zinc (Zn), Magnesium (Mg), Cobalt (Co), and Indium (In) are used to facilitate fluorination and improve selectivity. google.com The addition of promoters, like potassium to nickel-based catalysts, can also enhance stability and selectivity by modifying the catalyst's surface properties.

The table below summarizes various catalytic approaches relevant to the synthesis of halogenated ethanes.

| Catalyst Type | Example(s) | Role in Synthesis | Impact on Yield & Selectivity |

| Lewis Acids | Antimony Pentachloride (SbCl₅) | Promotes addition of HF across double bonds. | Increases yield of poly-fluorinated products. google.com |

| Radical Initiators | UV Light, Peroxides | Initiates free-radical chain reactions for bromination. youtube.comyoutube.com | Selectivity depends on substrate stability; can produce mixtures. wikipedia.org |

| Metal-Based Catalysts | Cr, Mg, In composites; AlF₃ | Facilitates halogen exchange (fluorination). google.comchemicalbook.com | High conversion rates and selectivity for specific isomers. chemicalbook.com |

| Phase Transfer Catalysts | Tetramethylammonium (B1211777) chloride | Facilitates reactions between reactants in different phases. | Can improve reaction rates and yields in heterogeneous systems. chemicalbook.com |

Temperature and pressure are critical parameters that dictate the reaction pathway, rate, and selectivity of halogenation reactions. High temperatures can favor gas-phase reactions and increase reaction rates but may also lead to undesirable side products or decomposition.

For example, the synthesis of 1,1-difluoro-1,2,2-trichloroethane is conducted under pressure at temperatures ranging from 100°C to 250°C, with an optimal temperature around 150°C for a reaction time of 2 to 4 hours. google.com In contrast, the addition of liquid bromine to 1-chloro-1,1-difluoroethene to produce an intermediate for 1,2-dibromo-1,1-difluoroethane synthesis is performed at a significantly lower temperature of -5°C to control the exothermic reaction and prevent side reactions. chemicalbook.com

Gas-phase fluorination reactions to produce precursors like 1,1-difluoroethane are often carried out at high temperatures, for instance, between 220–280°C using an AlF₃ catalyst. chemicalbook.com The vapor-phase bromination of 1,1-difluoroethane is another relevant example where temperature control is crucial for selective synthesis. acs.org The optimization of these parameters is essential for maximizing the yield of the target compound, this compound, while minimizing the formation of isomers or over-halogenated products.

The following table illustrates the impact of temperature and pressure on relevant synthetic reactions.

| Reaction Type | Precursors | Temperature | Pressure | Significance |

| Fluorine Addition | Tetrachloroethylene, HF | 100–250°C | High Pressure (Autoclave) | High pressure contains gaseous reactants; temperature controls reaction rate. google.com |

| Bromine Addition | CF₂=CHCl, Br₂ | -5°C | Atmospheric | Low temperature controls the exothermic reaction and selectivity. chemicalbook.com |

| Gas-Phase Fluorination | Acetylene, HF | 220–280°C | Atmospheric | High temperature is required to achieve high catalytic activity and conversion. chemicalbook.com |

| Gas-Phase Bromination | 1,1-Difluoroethane, Br₂ | Elevated | Not specified | Conditions must be optimized to control the extent of bromination. acs.org |

The choice of solvent or reaction medium is a key factor in the synthesis of halogenated hydrocarbons. The medium can influence reactant solubility, reaction kinetics, and even the reaction pathway itself. Reactions can be carried out in the gas phase, in a neat liquid phase (without solvent), or in a solution with a carefully selected solvent.

For instance, the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc is performed in methanol. orgsyn.org Methanol serves to dissolve the reactants and facilitate the reaction at the surface of the zinc powder. In other cases, such as the reaction of an alkene with liquid bromine, the reactant itself can act as the reaction medium. chemicalbook.com

In reactions involving immiscible reactants, such as the dehydrochlorination of CF₂Cl-CH₂Cl using aqueous KOH, a phase-transfer catalyst like tetramethylammonium chloride is employed to transport the hydroxide (B78521) ion into the organic phase, thereby enabling the reaction to proceed. chemicalbook.com The engineering of the reaction medium, for example by choosing between liquid-phase and gas-phase synthesis, is a critical decision. Gas-phase processes can offer advantages like higher conversion rates and easier product separation, though they may require higher temperatures and specialized equipment. chemicalbook.com

Isolation and Purification Methodologies

Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and isomers. Achieving high purity, especially isomeric purity, requires advanced separation techniques.

Distillation is a primary method for purifying volatile compounds like halogenated ethanes, separating components based on differences in their boiling points. chemicalbook.com For closely boiling isomers or azeotropic mixtures, simple distillation is insufficient.

Fractional distillation is commonly used, where a fractionating column provides a large surface area (e.g., through structured packing) for repeated vaporization-condensation cycles, allowing for a more efficient separation. In the purification of 1,1-dichloro-2,2-difluoroethylene (B1203012), the product is distilled directly from the reaction mixture. orgsyn.org

Low-temperature distillation is necessary for highly volatile compounds. For example, redistillation of 1,1-dichloro-2,2-difluoroethylene is performed at 17°C to achieve high purity. orgsyn.org

Azeotropic distillation or extractive distillation may be required when the product forms an azeotrope with impurities. In extractive distillation, a solvent is added to alter the relative volatilities of the components, facilitating their separation. This technique is used in the purification of 1,1,1-trifluoroacetone. google.com

The table below outlines distillation techniques applicable to purifying brominated fluoroethanes.

| Distillation Technique | Principle | Application for Halogenated Ethanes |

| Fractional Distillation | Separation based on boiling point differences over multiple theoretical plates. | Primary method for separating the product from reactants and byproducts with different boiling points. orgsyn.org |

| Low-Temperature/Vacuum Distillation | Lowering the pressure to reduce the boiling points of compounds. | Suitable for thermally sensitive compounds or those with very high boiling points at atmospheric pressure. |

| Azeotropic Distillation | Adding a component to form a new, lower-boiling azeotrope with an impurity. | Used to break azeotropes that may form between the product and solvents or impurities. |

| Extractive Distillation | Adding a solvent to alter the relative volatility of mixture components. | Effective for separating compounds with very close boiling points or azeotropes. google.com |

When distillation is unable to separate close-boiling isomers, chromatographic methods are employed. These techniques offer high-resolution separation based on differential partitioning of compounds between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a powerful tool for separating and analyzing volatile halogenated hydrocarbons. nih.gov By selecting an appropriate capillary column (e.g., CP-Wax 57 CB), mixtures of halogenated compounds can be effectively resolved. orgsyn.org For preparative purposes, collected fractions can yield highly pure isomers.

High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for less volatile compounds or when scaling up separation. nih.gov Specialized columns, such as those with chiral stationary phases, can be used to separate enantiomers or diastereomers. nih.gov For separating non-chiral isomers of halogenated compounds, reversed-phase or normal-phase HPLC can be effective, often relying on subtle differences in polarity and interaction with the stationary phase. nih.gov For example, silver ion HPLC has been used to fractionate geometric isomers of fatty acids, a principle that can be applied to other unsaturated or functionalized molecules. nih.gov

| Chromatographic Method | Stationary Phase Examples | Mobile Phase | Principle of Separation |

| Gas Chromatography (GC) | Polysiloxane, Polyethylene (B3416737) Glycol (e.g., CP-Wax 57 CB) | Inert Gas (e.g., N₂, He) | Partitioning based on volatility and interaction with the stationary phase. |

| High-Performance Liquid Chromatography (HPLC) | Silica, C18 (Reversed-Phase), Chiral Phases | Hexane (B92381)/Ethanol (Normal), Acetonitrile/Water (Reversed) | Partitioning based on polarity, size, or specific chiral interactions. |

| Silver Ion HPLC | Silver-impregnated Silica | Varies | Separation based on the interaction of double bonds with silver ions. |

Reaction Pathways and Mechanistic Investigations of 1,2,2 Tribromo 1,1 Difluoroethane

Halogen Elimination Reactions

Detailed mechanistic studies on the halogen elimination reactions of 1,2,2-tribromo-1,1-difluoroethane are not extensively documented in the reviewed literature.

Dehydrobromination Mechanisms to Form Fluoro-bromoethylenes

Specific research detailing the dehydrobromination mechanisms of this compound to yield fluoro-bromoethylenes could not be located in the available scientific literature. While the dehydrohalogenation of haloalkanes is a well-established reaction class, experimental or computational studies focusing on the specific substrate this compound, including the regioselectivity and stereoselectivity of hydrogen bromide elimination, are not publicly available.

Vicinal Debromination Processes to Olefins

Similarly, there is a lack of specific studies on the vicinal debromination of this compound to form the corresponding olefin, 1-bromo-2,2-difluoroethylene. This type of reaction is typically induced by reducing agents, but specific conditions, yields, and mechanistic details for this particular compound are not described in the surveyed literature.

Nucleophilic Substitution Reactions

The behavior of this compound in nucleophilic substitution reactions is another area with limited available data.

Stereochemical Implications of Substitution Events

No studies were found that investigated the stereochemical outcomes of nucleophilic substitution reactions at the chiral center (C-2) of this compound. Consequently, information regarding whether such reactions would proceed with inversion, retention, or racemization of configuration is not available.

Kinetic Studies of Substitution Pathways

A search for kinetic data, such as reaction rates, rate laws, and activation parameters for the substitution of bromide on this compound by various nucleophiles, did not yield any specific results. Such studies are crucial for determining whether the substitution proceeds via an S(_N)1 or S(_N)2 mechanism, but this information has not been published for this compound. A US patent from 1965 describes a process for the fluorination of this compound using an antimony pentafluoride-bromine mixture to selectively replace bromine with fluorine. google.com This indicates that nucleophilic substitution of a bromide is possible, but the patent does not provide detailed kinetic or mechanistic insights beyond the general transformation.

Radical Reactions and Photochemical Transformations

Information regarding the radical reactions and photochemical transformations of this compound is also scarce. While the photolysis of brominated hydrocarbons is a known method for generating radicals, specific studies detailing the photoproducts, quantum yields, or reaction mechanisms for this compound are not present in the reviewed literature.

Initiation and Propagation Mechanisms of Bromine Radicals

The reaction of this compound with bromine radicals typically proceeds through a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination. nih.gov

Initiation: The reaction is initiated by the formation of bromine radicals (Br•). This can be achieved by the homolytic cleavage of a bromine molecule (Br₂) using an external energy source such as ultraviolet (UV) light or heat. libretexts.org

Propagation: Once formed, a bromine radical can abstract the lone hydrogen atom from the this compound molecule, forming hydrogen bromide (HBr) and a bromo-difluoro-ethyl radical. This newly formed radical can then react with another bromine molecule to produce a brominated product and another bromine radical, thus propagating the chain reaction.

The propagation steps can be represented as follows:

Hydrogen Abstraction: CF₂Br-CHBr₂ + Br• → CF₂Br-C•Br₂ + HBr

Reaction with Br₂: CF₂Br-C•Br₂ + Br₂ → CF₂Br-CBr₃ + Br•

The selectivity of the halogenation reaction is a key aspect. Bromination is generally more selective than chlorination. nih.gov This is attributed to the thermodynamics of the hydrogen abstraction step. The reaction of a bromine radical with a C-H bond is typically endothermic, meaning the transition state resembles the products. Consequently, the stability of the resulting radical plays a significant role in determining the reaction rate.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. Possible termination steps include the combination of two bromine radicals, two bromo-difluoro-ethyl radicals, or a bromine radical and a bromo-difluoro-ethyl radical.

Ultraviolet-Induced Decomposition Pathways

The presence of multiple carbon-bromine bonds in this compound makes it susceptible to decomposition upon exposure to ultraviolet (UV) radiation. The energy from UV light can induce the homolytic cleavage of the weakest bond in the molecule, which is typically a C-Br bond due to its lower bond dissociation energy compared to C-C, C-F, and C-H bonds.

The primary photochemical process is the cleavage of a C-Br bond to generate a bromine radical and a bromo-difluoro-ethyl radical:

CF₂Br-CHBr₂ + hν → CF₂Br-C•HBr + Br• or •CF₂-CHBr₂ + Br•

The specific C-Br bond that breaks may depend on the substitution pattern and the resulting radical stability. Following the initial photolytic event, the generated radicals can undergo further reactions, such as recombination, disproportionation, or reaction with other molecules, leading to a variety of decomposition products.

Electrophilic and Rearrangement Reactions in Polyhalogenated Systems

While radical reactions are prominent for alkanes, electrophilic and rearrangement reactions are also important pathways for understanding the complete chemical profile of polyhalogenated systems.

Electrophilic Reactions: Electrophilic attack on a saturated molecule like this compound is generally unfavorable due to the absence of a π-electron system. However, under certain conditions, such as in the presence of a strong Lewis acid, polarization of a C-Br bond could potentially lead to a carbocation-like intermediate that could be attacked by a nucleophile. More commonly, electrophilic additions are characteristic of unsaturated compounds. For instance, the electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate. libretexts.orglasalle.edu

Rearrangement Reactions: Carbocation rearrangements are a common phenomenon in organic chemistry, driven by the migration of an alkyl group or a hydride to form a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.com For a polyhalogenated ethane (B1197151) to undergo such a rearrangement, a carbocation would first need to be formed. This could potentially occur through the loss of a halide ion, facilitated by a Lewis acid or a highly polar solvent. The stability of the resulting carbocation would be influenced by the inductive effects of the remaining halogen atoms. For example, a 1,2-hydride shift or a 1,2-bromine shift could occur if it leads to a more stable carbocationic intermediate.

Fundamental Reaction Kinetics and Thermodynamics

The feasibility and rate of the reaction pathways of this compound are governed by the principles of chemical kinetics and thermodynamics.

Determination of Intrinsic Reaction Rate Constants

The intrinsic rate constant (k) for a chemical reaction quantifies its speed and is a key parameter in kinetic studies. For the reactions of this compound, these constants can be determined experimentally or through computational methods.

Experimental techniques for determining gas-phase rate constants include methods like flash photolysis coupled with time-resolved spectroscopy and discharge-flow systems. nih.gov These methods allow for the direct measurement of the decay of reactants or the formation of products over time.

Computational chemistry provides a powerful tool for estimating reaction rate constants. acs.org By calculating the potential energy surface for a reaction, the activation energy (Ea) can be determined. The rate constant can then be estimated using transition state theory and the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature.

Below is a hypothetical data table illustrating how intrinsic rate constants for the hydrogen abstraction by a bromine radical might vary with temperature.

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 298 | 1.5 x 10⁻¹⁵ |

| 350 | 5.2 x 10⁻¹⁵ |

| 400 | 1.5 x 10⁻¹⁴ |

| 450 | 3.8 x 10⁻¹⁴ |

| 500 | 8.5 x 10⁻¹⁴ |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Elucidation of Energy Profiles for Key Reaction Pathways

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. It maps the potential energy of the system against the reaction coordinate. Key features of an energy profile include the energies of the reactants, products, transition states, and any intermediates.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are extensively used to elucidate the energy profiles of reaction pathways. worktribe.comresearchgate.net These methods can provide detailed information about the geometries and energies of stationary points along the reaction coordinate.

For the radical bromination of this compound, the energy profile would show the relative energies of the reactants (CF₂Br-CHBr₂ + Br•), the transition state for hydrogen abstraction, the radical intermediate (CF₂Br-C•Br₂) and HBr, and the final products. The endothermic nature of the hydrogen abstraction by bromine would be reflected in the energy of the transition state being higher than the products of that step. researchgate.net

A hypothetical energy profile for a generic single-step reaction is presented below.

| Reaction Coordinate | Potential Energy (kJ/mol) |

| Reactants | 0 |

| Transition State | 80 |

| Products | -20 |

This table represents a generic exothermic reaction and is for illustrative purposes only.

Computational and Theoretical Studies of 1,2,2 Tribromo 1,1 Difluoroethane

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1,2,2-tribromo-1,1-difluoroethane, these methods can elucidate its structure, stability, and reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by a saturated carbon-carbon single bond with fluorine and bromine substituents. The high electronegativity of the fluorine and bromine atoms significantly influences the electron distribution within the molecule. This leads to a notable polarization of the carbon-halogen and carbon-carbon bonds. The carbon atom bonded to the two fluorine atoms (C1) is expected to be more electron-deficient than the carbon atom bonded to the two bromine atoms and a hydrogen atom (C2).

A bonding analysis would likely reveal the covalent nature of the C-C, C-H, C-F, and C-Br bonds. The presence of multiple bulky and electronegative halogen atoms introduces steric and electronic repulsions that affect the bond lengths and angles compared to a simple ethane (B1197151) molecule. The C-F bonds are expected to be shorter and stronger than the C-Br bonds due to the smaller atomic radius and higher electronegativity of fluorine.

Conformational Analysis and Isomerism of Polyhalogenated Ethanes

Polyhalogenated ethanes, including this compound, exhibit conformational isomerism due to rotation around the carbon-carbon single bond. The different spatial arrangements of the atoms are known as conformers, with the most stable being the one that minimizes steric and electronic repulsions.

For this compound, the primary conformers would be the staggered and eclipsed forms. In the staggered conformations, the substituents on the C1 carbon are positioned between the substituents on the C2 carbon when viewed down the C-C bond (a dihedral angle of approximately 60°). The eclipsed conformations have the substituents on both carbons aligned (a dihedral angle of 0°), leading to higher energy due to increased steric strain and torsional strain.

Within the staggered conformations, different arrangements of the bulky bromine and fluorine atoms will lead to various rotamers, such as gauche and anti forms. The anti-conformer, where the largest substituents (likely the bromine atoms) are positioned 180° apart, is generally the most stable due to minimized steric hindrance. However, in some fluorinated ethanes, gauche conformations can be stabilized by hyperconjugative effects. A detailed computational study would be necessary to determine the precise energy differences between these conformers for this compound.

Table 1: Illustrative Conformational Analysis Data for a Generic Dihaloethane

| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (most stable) |

| Gauche | 60° | 0.8 - 1.2 |

| Eclipsed | 0° | 4.0 - 6.0 (least stable) |

Note: This table provides typical values for a simple 1,2-dihaloethane and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

Prediction of Vibrational Frequencies and Normal Modes

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Each vibrational mode is a "normal mode," a collective motion of atoms that occurs at a specific frequency.

For this compound, characteristic vibrational frequencies would include:

C-H stretching: Typically in the range of 2900-3000 cm⁻¹.

C-F stretching: Strong absorptions expected in the 1000-1400 cm⁻¹ region.

C-Br stretching: Found at lower frequencies, generally in the 500-700 cm⁻¹ range.

C-C stretching: Expected around 800-1200 cm⁻¹.

Bending and torsional modes: Occurring at lower frequencies.

Table 2: Illustrative Predicted Vibrational Frequencies for Halogenated Ethanes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretch | 2900 - 3000 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 700 |

| C-C Stretch | 800 - 1200 |

Note: This table provides general frequency ranges. Precise values for this compound would require specific computational analysis.

Energetic Landscape of this compound and Related Intermediates

Understanding the energetic landscape of a molecule is crucial for predicting its stability and reactivity. This involves calculating its heat of formation and the energy barriers for various chemical reactions.

Ab Initio Calculations of Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. Ab initio calculations, which are based on first principles of quantum mechanics, can provide accurate predictions of ΔHf°. These calculations typically involve optimizing the molecular geometry and then performing high-level energy calculations.

Determination of Reaction Barriers via Transition State Theory

Transition state theory is a cornerstone of chemical kinetics, providing a framework for understanding and calculating the rates of chemical reactions. It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or reaction barrier.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. This allows for the determination of reaction barriers for processes such as decomposition, substitution, or elimination reactions involving this compound. For instance, the barrier for the elimination of HBr to form a bromo-difluoro-ethene could be calculated. The halogenation of alkanes is a well-studied reaction class where transition state theory is often applied to understand reactivity and selectivity. scienceinfo.com

Table 3: Illustrative Reaction Barrier Data for a Halogenated Alkane Reaction

| Reaction Type | Reactants | Products | Calculated Barrier (kcal/mol) |

| Dehydrohalogenation | CH3CH2Br | CH2=CH2 + HBr | 25 - 35 |

| Radical Abstraction | CH3CH2Br + Br• | CH3CH•Br + HBr | 5 - 10 |

Note: This table presents typical activation energies for reactions of a simple bromoalkane and is for illustrative purposes. Specific barriers for reactions of this compound would require dedicated computational investigation.

Molecular Spin-Orbit Corrections in Thermochemical Calculations

In the high-accuracy calculation of thermochemical properties for molecules containing heavy atoms like bromine, it is crucial to account for relativistic effects, among which spin-orbit (SO) coupling is a significant contributor. For a molecule such as this compound, the presence of three bromine atoms necessitates the inclusion of SO corrections to achieve chemical accuracy (typically defined as within 1 kcal/mol).

Theoretical studies on related halocarbons have demonstrated the importance of these corrections. For instance, in thermodynamic calculations of 1,2-dihaloethanes (including 1,2-dibromoethane), ab initio methods are employed to compute potential energy surfaces and vibrational frequencies. nih.gov While these studies often focus on coupling vibrational modes with large-amplitude torsions, a full picture of the thermochemistry for heavy systems requires SO corrections. nih.gov

The SO correction accounts for the interaction between the spin angular momentum of the electrons and their orbital angular momentum. This effect is particularly pronounced in atoms with high atomic numbers. In the case of this compound, the bromine atoms' valence p-orbitals are significantly affected. The magnitude of the SO splitting for a single bromine atom is substantial and can influence the calculated atomization energies and enthalpies of formation.

Computational approaches to incorporate these effects vary. One common method is to calculate the SO coupling contribution as a correction to non-relativistic calculations. This is often done by computing the energy difference between the ground state with and without the SO term included, typically using methods like Coupled Cluster or multireference configuration interaction (MRCI) with appropriate basis sets that can describe the core and valence regions of heavy elements accurately. For the dihaloethanes, investigations into electronically excited states have been performed using CASSCF/MRCI methods, which can also provide insight into SO effects. nih.gov

The data below, extrapolated from general principles and studies on similar bromo-compounds, illustrates the potential magnitude of such corrections.

| Property | Contribution | Estimated Magnitude (kcal/mol) |

| Atomization Energy | Spin-Orbit Correction for 3 Br atoms | 10-15 |

| Enthalpy of Formation | Correction to calculated value | 10-15 |

Note: This table is illustrative and based on the known spin-orbit splitting for the Bromine atom. The precise correction for the molecule would require specific calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules at an atomic level. mdpi.com For this compound, MD simulations can provide insights into its conformational changes, energy redistribution processes, and interactions with other molecules. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. uchicago.edu

Intramolecular vibrational energy redistribution (IVR) is a fundamental process that governs the fate of energy within an excited molecule, influencing its reactivity. wikipedia.org In this compound, energy initially deposited into a specific vibrational mode (e.g., a C-H stretch) will not remain localized but will flow into other vibrational modes through anharmonic coupling. rsc.org The rate and pathways of this energy flow are critical for understanding unimolecular reaction dynamics. wikipedia.org

Classical trajectory calculations on similar molecules, such as 1,1,1-trifluoroethane (B1214931) and 1,2-difluoroethane, have shown that IVR can be highly mode-specific. researchgate.net For instance, studies on 1,1,1-trifluoroethane show that the torsional mode is strongly coupled to other vibrational modes, with energy flow occurring on a picosecond timescale. researchgate.net This suggests that for this compound, the internal rotation around the C-C bond would be a key pathway for energy redistribution. The heavy bromine atoms would lead to low-frequency vibrational modes that could efficiently couple with other modes, likely leading to rapid IVR compared to lighter analogues.

The study of IVR involves analyzing the time evolution of the energy in different modes. Power spectra obtained from trajectory calculations can reveal the extent of mode-to-mode coupling. researchgate.net A high degree of coupling is indicated by broad, overlapping bands in the spectrum, signifying rapid energy exchange and statistical behavior. researchgate.net

| Molecule Studied | Key Finding on IVR | Timescale |

| 1,1,1-Trifluoroethane | Torsional mode is strongly coupled to other vibrational modes. | <10 ps |

| 1,2-Difluoroethane | Mode-specific excitation leads to different decomposition rates, indicating non-statistical effects despite fast IVR. | 5-25 times faster than reaction rates |

| 2-Chloroethyl radical | Exhibits a high level of mode-to-mode coupling and global statistical behavior. | N/A |

The chemical behavior of this compound in a condensed phase is heavily influenced by its interactions with surrounding solvent molecules. MD simulations are instrumental in dissecting these interactions. The polarity and hydrogen-bonding capabilities of the solvent, as well as its size and shape, can dramatically alter the conformational equilibrium and reaction pathways of the solute.

For example, simulations of iron(III) spin crossover complexes in different alcohol solvents (methanol, ethanol, propanol) have shown that minor changes in the solvent molecule can lead to completely different crystal packing motifs. ub.edu This, in turn, dictates the magnetic properties of the material. ub.edu Although this compound is not a spin crossover complex, this principle applies: the way solvent molecules arrange around it can favor certain conformers (e.g., gauche vs. anti) and influence the energy barriers for reactions.

Simulations can quantify these effects by calculating radial distribution functions (RDFs) to describe the solvation shell structure and by analyzing hydrogen bonds or other non-covalent interactions. analis.com.my For a polar molecule like this compound, interactions in polar solvents would be dominated by dipole-dipole forces. In non-polar solvents, weaker van der Waals forces would be paramount. These interactions affect the solvent reorganization energy, a key parameter in electron transfer reactions. mdpi.com

Computational Modeling of Reaction Mechanisms

Understanding the reaction mechanisms of this compound, such as dehalogenation or substitution reactions, relies on accurate computational modeling of potential energy surfaces. Density Functional Theory (DFT) and Coupled Cluster (CC) methods are two of the most powerful tools for this purpose. weizmann.ac.ilresearchgate.netscispace.com

Coupled Cluster (CC) theory, particularly the CCSD(T) method (CC with single, double, and a quasi-perturbative treatment of triple excitations), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies, geometries, and frequencies for single-reference systems. weizmann.ac.ilscipost.org However, its computational cost is very high, scaling steeply with the size of the molecule. scispace.com

Density Functional Theory (DFT) offers a more computationally efficient alternative, making it suitable for larger systems and for exploring reaction pathways that involve many intermediate and transition states. researchgate.net The accuracy of DFT depends heavily on the choice of the exchange-correlation (XC) functional. scipost.org Numerous benchmark studies have compared the performance of various functionals against high-level CC results. weizmann.ac.ilresearchgate.net

For instance, a benchmark study on Ru-catalyzed reactions showed that newer functionals like ωB97X-V and ωB97M-V perform exceptionally well for both closed- and open-shell systems. weizmann.ac.il Double hybrid functionals also show promise. weizmann.ac.il However, for some properties, even the best DFT methods may not match the accuracy of CC approaches. researchgate.net For a molecule like this compound, a common strategy is to optimize geometries and calculate frequencies using a reliable DFT functional and then perform single-point energy calculations using CCSD(T) to refine the energetics of stationary points (reactants, products, transition states).

| Method | Strengths | Weaknesses | Typical Application for C₂HBr₃F₂ |

| DFT (e.g., ωB97X-V) | Computationally efficient, good for large systems and scanning potential energy surfaces. weizmann.ac.il | Accuracy is functional-dependent; may fail for systems with strong static correlation. scipost.org | Geometry optimization, frequency calculations, initial reaction path exploration. |

| CCSD(T) | "Gold Standard" accuracy for energies of single-reference systems. scipost.org | High computational cost, scales poorly with system size. scispace.com | High-accuracy single-point energy calculations for key structures (reactants, products, transition states) found with DFT. |

Electron transfer (ET) is a fundamental step in many chemical reactions, including reductive dehalogenation which is a likely reaction pathway for this compound. Predicting ET rates computationally is a significant challenge.

Marcus theory provides a foundational framework, relating the rate constant of an ET reaction to the free energy change (ΔG⁰) and the reorganization energy (λ). mdpi.comresearchgate.net The reorganization energy has contributions from the structural changes in the reactants (inner-sphere) and the reorientation of the surrounding solvent molecules (outer-sphere). However, Marcus theory can fail, particularly for highly exergonic reactions (the "inverted region").

More advanced theoretical models have been developed to provide a first-principles prediction of ET rates. mdpi.comresearchgate.net These models often integrate quantum mechanical calculations of the electronic coupling between the donor and acceptor with classical treatments of the solvent motion. One such approach involves a multistep kinetic model where the system first reaches a resonant configuration through solvent fluctuations, followed by the elementary ET process, which is treated as a non-radiative transition between electronic states. researchgate.net

To apply this to this compound acting as an electron acceptor, one would need to:

Calculate Electronic Properties : Use DFT or CC methods to determine the electron affinity, geometries of the neutral and anionic states, and the electronic coupling matrix element (Vda) between the electron donor and the acceptor.

Determine Reorganization Energy : Compute the inner-sphere reorganization energy from the geometry changes upon electron attachment. The outer-sphere reorganization energy would be calculated using a dielectric continuum model or from MD simulations.

Simulate Solvent Dynamics : Use MD simulations to understand the dynamics of the solvent and how it influences the energy gap between the initial and final states.

Calculate the Rate Constant : Combine these elements within a comprehensive theoretical framework to calculate the temperature-dependent rate constant. researchgate.net

Development and Validation of Computational Methods for Highly Halogenated Compounds

The accurate computational modeling of highly halogenated compounds like this compound presents unique challenges due to the high electron density and the complex electronic effects introduced by multiple halogen atoms. The development and validation of robust computational methods are therefore crucial for reliably predicting their molecular properties and reactivity. These theoretical approaches allow for the investigation of molecular structures, vibrational frequencies, and spectroscopic parameters, providing valuable insights that complement experimental data.

Research in this area focuses on refining theoretical models to account for the specific interactions of halogens. For instance, studies on various halogenated alkanes have demonstrated the utility of Density Functional Theory (DFT) in predicting molecular geometries and other properties. acs.orgnist.govscispace.com The choice of functional and basis set is critical for achieving high accuracy. For halogenated compounds, hybrid functionals such as B3LYP are often employed, in conjunction with basis sets that can adequately describe the electron distribution around the heavy halogen atoms, such as 6-31G* or larger. nih.gov

The validation of these computational methods is a critical step and is typically achieved by comparing calculated results with experimental data. sae.orgnih.gov For example, the calculated vibrational frequencies of a molecule can be compared with experimental infrared (IR) and Raman spectra. nih.gov Similarly, predicted Nuclear Magnetic Resonance (NMR) chemical shifts can be validated against experimental NMR data. researchgate.netumn.edu For many halogenated hydrocarbons, a good correlation between calculated and experimental values has been established, lending confidence to the predictive power of these computational techniques. nih.govacs.org In cases where experimental data is scarce, as with some highly substituted or esoteric compounds, computational results from validated methods can serve as reliable estimates.

A common approach involves a multi-step process where the computational model is first calibrated against known data for a class of compounds and then used to predict the properties of unknown molecules within that class. For instance, a computational model validated for a series of chlorinated and fluorinated ethanes can be applied with a degree of confidence to predict the properties of this compound. acs.orgscite.ai

Below is an interactive data table showcasing typical parameters that are calculated for a highly halogenated compound like this compound using DFT methods, alongside the type of experimental data used for validation.

| Calculated Parameter | Typical Computational Method | Basis Set Example | Experimental Validation Data |

| Optimized Molecular Geometry (Bond Lengths, Bond Angles) | DFT (e.g., B3LYP functional) | 6-311+G(d,p) | X-ray Crystallography, Electron Diffraction |

| Vibrational Frequencies | DFT (e.g., B3LYP functional) | 6-31G* | Infrared (IR) Spectroscopy, Raman Spectroscopy |

| ¹H NMR Chemical Shifts | GIAO-DFT | 6-311+G(2d,p) | ¹H NMR Spectroscopy |

| ¹³C NMR Chemical Shifts | GIAO-DFT | 6-311+G(2d,p) | ¹³C NMR Spectroscopy |

| ¹⁹F NMR Chemical Shifts | GIAO-DFT | 6-311+G(2d,p) | ¹⁹F NMR Spectroscopy |

| Electronic Energy | DFT, Ab initio methods | aug-cc-pVTZ | (Indirectly via reaction enthalpies) |

| Dipole Moment | DFT | 6-311+G(d,p) | Stark Spectroscopy |

The development of these computational tools is an ongoing area of research. As computational power increases and theoretical models become more sophisticated, the accuracy of predictions for complex molecules like this compound is expected to improve further, enabling a deeper understanding of their chemical behavior.

Advanced Spectroscopic Characterization of 1,2,2 Tribromo 1,1 Difluoroethane

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vapor phase IR spectra for 1,2,2-Tribromo-1,1-difluoroethane have been recorded and are available in spectral databases. nih.gov The analysis of such spectra involves assigning the observed absorption bands to specific molecular vibrations, such as C-H, C-C, C-F, and C-Br stretching and bending modes.

In the gas phase, vibrational transitions are coupled with rotational transitions, giving rise to ro-vibrational spectra. wikipedia.org These spectra show fine structure consisting of distinct lines organized into branches (P, Q, and R branches) within a vibrational band. wikipedia.org The analysis of this fine structure allows for the determination of precise molecular constants. sns.it

The assignment process for a molecule like this compound involves several steps:

Computational Prediction : High-level ab initio or Density Functional Theory (DFT) calculations are used to predict the equilibrium geometry, vibrational frequencies (harmonic and anharmonic), and rotational constants. sns.it

Assignment of Fundamentals, Overtones, and Combinations : The strongest bands in the spectrum are typically assigned to fundamental vibrations (a change of one quantum in a normal mode). sns.it Weaker bands are assigned as overtones (a change of more than one quantum in the same mode) or combination bands (simultaneous excitation of two or more different modes). sns.it The presence of heavy bromine atoms and two different halogen substituents (F and Br) complicates the spectra, but also provides unique isotopic shifts (e.g., between ⁷⁹Br and ⁸¹Br isotopologues) that can aid in the assignment of bromine-related vibrational modes. sns.it

Real molecular vibrations are not perfectly harmonic, and this anharmonicity leads to several important effects in vibrational spectra, including the appearance of overtones and combination bands, and shifts in vibrational frequencies. sns.it Furthermore, anharmonic interactions can cause resonances, where two or more vibrational states are close in energy and can "mix," perturbing their energies and intensities.

The analysis of these interactions is crucial for accurate spectral assignment, especially in complex molecules. sns.it Computational methods, such as second-order vibrational perturbation theory (VPT2), are employed to calculate anharmonic constants and predict the effects of resonances like Fermi resonance (between a fundamental and an overtone or combination band) and Coriolis resonance (coupling between vibrational and rotational motion). sns.it By comparing the experimentally observed band positions and intensities with those predicted by high-level anharmonic calculations, a more reliable and complete assignment of the vibrational spectrum can be achieved. sns.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of molecules in solution. For this compound (CF₂Br-CHBr₂), ¹H, ¹³C, and ¹⁹F NMR would each provide critical and complementary information.

The single proton (¹H) in this compound is on a carbon adjacent to a CF₂ group. Its ¹H NMR signal would be split by the two fluorine atoms. Since the two fluorine atoms are diastereotopic (due to the chiral center at the -CHBr₂ carbon), they are magnetically non-equivalent. This would result in the proton signal appearing as a "doublet of doublets," a complex splitting pattern arising from coupling to two different neighboring nuclei. youtube.com

The ¹⁹F NMR spectrum would provide information from the perspective of the fluorine nuclei. The two non-equivalent fluorine atoms would likely appear as two separate signals. Each signal would be split into a doublet by the other fluorine atom (geminal F-F coupling) and further split into a doublet by the vicinal proton (H-F coupling), resulting in two doublets of doublets.

The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms due to their different chemical environments (CF₂Br and CHBr₂). docbrown.info Each carbon signal would be split by the nuclei directly attached to it.

The CF₂Br carbon signal would be split into a triplet by the two directly attached fluorine atoms (¹J_CF coupling).

The CHBr₂ carbon signal would be split into a doublet by the directly attached proton (¹J_CH coupling). It would also experience smaller, two-bond coupling to the fluorine atoms (²J_CF).

The predicted splitting patterns for this compound are summarized in the table below.

| Nucleus | Signal | Predicted Splitting Pattern | Coupling Nuclei |

| ¹H | -CH Br₂ | Doublet of doublets (dd) | Two non-equivalent ¹⁹F nuclei |

| ¹⁹F | -CF ₂Br | Two signals, each a doublet of doublets (dd) | One ¹⁹F nucleus and one ¹H nucleus |

| ¹³C | -C F₂Br | Triplet (t) | Two ¹⁹F nuclei |

| ¹³C | -C HBr₂ | Doublet (d) | One ¹H nucleus |

Like other substituted ethanes, this compound can exist in different rotational conformations (rotamers) around the central carbon-carbon bond. The most stable conformations are staggered, which include one anti conformer (where the C-H and one C-Br bond are opposite each other) and two gauche conformers.

NMR spectroscopy is a primary method for studying these conformational equilibria in solution. researchgate.net The magnitude of the three-bond (vicinal) coupling constant between the proton and the fluorine atoms (³J_HF) is dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the relative populations of the anti and gauche conformers can be determined. researchgate.net Furthermore, variable-temperature NMR studies can be performed; changes in the observed coupling constants with temperature allow for the determination of thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium. rsc.org

Mass Spectrometry for Structural and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometry is particularly informative due to the characteristic isotopic signature of bromine. nih.gov

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (~50.7% and ~49.3%, respectively). docbrown.info Any ion containing bromine atoms will therefore appear as a cluster of peaks separated by 2 m/z units. The presence of three bromine atoms in this compound results in a highly characteristic pattern for the molecular ion [C₂HBr₃F₂]⁺. The expected relative intensities of this isotopic cluster would be approximately 1:3:3:1, corresponding to ions containing (³⁷⁹Br), (²⁷⁹Br,¹⁸¹Br), (¹⁷⁹Br,²⁸¹Br), and (³⁸¹Br), respectively. docbrown.info

The calculated m/z values for the molecular ion cluster are shown in the table below.

| Isotopic Composition | Calculated Mass (Da) | Relative Abundance |

| C₂H(⁷⁹Br)₃F₂ | 299.76 | ~100% |

| C₂H(⁷⁹Br)₂(⁸¹Br)₁F₂ | 301.76 | ~300% |

| C₂H(⁷⁹Br)₁(⁸¹Br)₂F₂ | 303.76 | ~300% |

| C₂H(⁸¹Br)₃F₂ | 305.76 | ~100% |

In addition to the molecular ion, mass spectrometry reveals structural information through fragmentation. Electron impact ionization can cause the molecular ion to break apart into smaller, stable fragment ions. Common fragmentation pathways for haloalkanes include the cleavage of a carbon-halogen bond or a carbon-carbon bond. libretexts.org

Loss of a bromine radical (•Br): This would result in a fragment ion [C₂HBr₂F₂]⁺. This fragment would still contain two bromine atoms and would thus exhibit a characteristic 1:2:1 isotopic pattern. docbrown.info

Cleavage of the C-C bond: This could lead to [CF₂Br]⁺ and [CHBr₂]⁺ ions. The [CF₂Br]⁺ fragment would show a 1:1 isotopic pattern, while the [CHBr₂]⁺ fragment would show a 1:2:1 pattern.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₂HBr₃F₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁹F, ⁷⁹Br).

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing three bromine atoms, the resulting molecular ion region will exhibit a distinctive pattern of peaks (M, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1. HRMS can resolve these isotopic peaks and confirm that their measured masses correspond to the theoretical values for the C₂HBr₃F₂ formula. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂HBr₃F₂ | PubChem nih.gov |

| Molecular Weight | 302.74 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 299.75964 Da | PubChem nih.gov |

This interactive table provides key computed properties for the compound.

Investigation of Fragmentation Pathways and Mechanisms

Upon ionization, the molecular ion [C₂HBr₃F₂]⁺• is formed. The weakest bonds are typically the first to break. The C-Br bond is weaker than the C-F and C-H bonds, and the C-C bond is also susceptible to cleavage.

Plausible Fragmentation Steps:

Loss of a Bromine atom: The most likely initial fragmentation is the cleavage of a C-Br bond, which is the weakest, leading to the formation of a [C₂HBr₂F₂]⁺ ion. This will be a prominent peak in the spectrum.

C-C Bond Cleavage: Scission of the carbon-carbon bond can lead to two different fragment ions: [CHF₂]⁺ or [CHBr₂]⁺ and [CF₂Br]⁺ or [CBr₂H]⁺.

Further Halogen Loss: The initial fragments can undergo further loss of halogen atoms, leading to a series of lower mass ions.

Table 2: Theoretical Fragmentation Ions of this compound

| Ion Fragment | m/z (using ⁷⁹Br) | Notes |

|---|---|---|

| [C₂HBr₃F₂]⁺ | 300 | Molecular Ion |

| [C₂HBr₂F₂]⁺ | 221 | Loss of one Br atom |

| [CHBr₂]⁺ | 171 | C-C cleavage |

| [CF₂Br]⁺ | 129 | C-C cleavage |

This interactive table presents theoretically possible fragment ions and their corresponding mass-to-charge ratios.

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., GC-IR, GC-MS)

Gas chromatography is a primary technique for separating and analyzing volatile compounds like this compound. When coupled with advanced detectors such as a mass spectrometer (GC-MS) or an infrared spectrometer (GC-IR), it provides both quantitative data and definitive structural identification. nih.gov GC-MS allows for the separation of the compound from a mixture, followed by its mass analysis to confirm identity and structure through its mass spectrum and fragmentation pattern. nih.gov Similarly, GC-IR provides a vapor-phase infrared spectrum of the eluting compound, offering functional group information that is complementary to mass spectral data. nih.gov

Retention Behavior and Column Selectivity Studies

The retention behavior of this compound in a gas chromatograph is governed by its volatility and its interactions with the stationary phase of the GC column. As a relatively large and heavy molecule (MW = 302.74 g/mol ) with a high boiling point, it will have a longer retention time compared to more volatile halocarbons. nih.gov

Column selectivity is critical for achieving separation from impurities or other components in a mixture. phenomenex.blog

Non-polar columns: Using a standard non-polar stationary phase (e.g., based on polydimethylsiloxane), elution order is primarily determined by the boiling points of the analytes. This compound would elute after lighter, lower-boiling point compounds.

Polar columns: On stationary phases with higher polarity (e.g., containing cyanopropyl or polyethylene (B3416737) glycol functionalities), specific interactions between the polar C-F and C-Br bonds of the analyte and the stationary phase will significantly influence retention. The selectivity of these columns can be exploited to resolve isomers or compounds with similar boiling points but different polarities. nih.govvscht.cz

The choice of column is a key parameter in method development, and selecting a column with different selectivity is a primary strategy for resolving co-eluting peaks. vscht.czmac-mod.com

Development of Analytical Methodologies for Reaction Monitoring and Product Purity

Developing a robust analytical method is essential for monitoring the synthesis of this compound and assessing the purity of the final product. GC-MS is the ideal technique for this purpose.

A typical method development would involve:

Sample Preparation: The crude reaction mixture or final product is dissolved in a suitable low-boiling solvent (e.g., hexane (B92381) or carbon disulfide). cdc.govepa.gov

GC Separation: A capillary GC column is chosen based on the expected impurities. A mid-polarity column might offer the best resolution for separating halogenated hydrocarbons with varying degrees of fluorination and bromination. The oven temperature program would be optimized to ensure good separation within a reasonable analysis time.

Detection and Quantification: A mass spectrometer detector is used in full scan mode during method development to identify all reactants, intermediates, byproducts, and the final product. For routine analysis and quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte. google.com

Validation: The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ), often using certified reference standards. epa.govresearchgate.net

This methodology allows for tracking the consumption of reactants and the formation of the product in real-time, enabling reaction optimization and ensuring the final product meets required purity specifications.

Advanced Spectroscopic Techniques for Gas-Phase Studies (e.g., Microwave Spectroscopy)

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecule's geometry and electronic structure. While a specific microwave spectrum for this compound is not documented in the searched literature, studies on similar molecules like 1,1,1,2-tetrafluoroethane (B8821072) and 1,1-diiodoethane (B1619546) demonstrate the power of this technique. capes.gov.brutrgv.edu

A microwave spectroscopy study of this compound would yield:

Precise Rotational Constants: These constants (A, B, and C) are inversely proportional to the molecule's moments of inertia.

Molecular Structure: From the moments of inertia of the parent molecule and its isotopologues (e.g., containing ¹³C or ⁸¹Br), a detailed and highly accurate molecular structure, including bond lengths and bond angles, can be determined.

Dipole Moment: The interaction of the molecule with an applied electric field (the Stark effect) allows for the precise determination of the components of the molecular dipole moment. capes.gov.br

Internal Rotation Barriers: For molecules with internal rotors, such as the rotation around the C-C bond, microwave spectroscopy can be used to determine the energy barrier for this rotation. utrgv.edu

Such a study would provide fundamental data on the physical properties of the isolated molecule, complementing the information obtained from condensed-phase techniques.

Environmental Fate, Atmospheric Chemistry, and Degradation Mechanisms of 1,2,2 Tribromo 1,1 Difluoroethane

Interaction with Atmospheric Constituents

The interaction of 1,2,2-tribromo-1,1-difluoroethane with atmospheric constituents is primarily assessed through its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). These metrics provide a standardized way to compare the environmental impact of different compounds.

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to destroy stratospheric ozone. wikipedia.org It is defined as the ratio of the global ozone loss due to a given substance compared to the global ozone loss from the same mass of trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.org

The assessment of ODP involves considering several factors, including the atmospheric lifetime of the compound, the number of chlorine and bromine atoms in the molecule, and the efficiency of these halogens in destroying ozone. wikipedia.org Brominated compounds generally have higher ODPs than chlorinated compounds due to the greater reactivity of bromine with ozone. wikipedia.org The presence of hydrogen in a molecule, as in HCFCs, tends to lower the ODP because it leads to removal in the troposphere, reducing the amount of the substance that reaches the stratosphere. wikipedia.org

Table 1: Factors Influencing Ozone Depletion Potential (ODP)

| Factor | Description |

| Atmospheric Lifetime | Longer-lived compounds have more time to reach the stratosphere and cause ozone depletion. |

| Halogen Content | The number and type of halogen atoms (Cl, Br) determine the ozone-destroying capacity. Bromine is more destructive than chlorine. wikipedia.org |

| Hydrogen Content | The presence of hydrogen atoms generally leads to a shorter atmospheric lifetime due to reaction with OH radicals in the troposphere, thus reducing the ODP. wikipedia.org |

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). oecd.org The GWP of a substance is calculated based on its radiative efficiency (the ability to absorb infrared radiation) and its atmospheric lifetime. oecd.org

Table 2: Key Parameters for GWP Estimation

| Parameter | Description |

| Radiative Efficiency | The measure of a molecule's ability to absorb infrared radiation, contributing to the greenhouse effect. oecd.org |

| Atmospheric Lifetime | The time a substance remains in the atmosphere, influencing the duration of its warming effect. oecd.org |

| Time Horizon | The period over which the warming effect is integrated, typically 20, 100, or 500 years. |

Biogeochemical Cycling of Brominated Organic Compounds (General Context)

The biogeochemical cycle of bromine involves the transformation and movement of bromine compounds between the oceans, atmosphere, and land. researchgate.netwikipedia.org While historically viewed as a relatively unreactive element in the environment, primarily existing as inorganic bromide, recent research has revealed a dynamic cycle involving both the natural formation and degradation of a vast number of organobromine compounds. princeton.edustanford.edu These compounds are integral to the chemistry of the atmosphere, biosphere, and hydrosphere. wikipedia.org

Natural Formation and Degradation Processes of Organobromines

Organobromine compounds are produced naturally through a variety of biological and chemical processes. nih.govresearchgate.net Despite the concentration of bromide in seawater being only about 0.3% of that of chloride, organobromine compounds are more prevalent in marine organisms than their organochlorine counterparts. youtube.com This is attributed to the relative ease with which bromide is oxidized to an electrophilic bromine species (equivalent to Br+), a potent halogenating agent. youtube.com

Natural Production:

Marine Environments: The ocean is a primary source of naturally produced organobromines. researchgate.net Marine organisms, including seaweeds, sponges, corals, tunicates, sea slugs, and bacteria, produce a wide array of these compounds. nih.govresearchgate.net It is estimated that the oceans release 1–2 million tons of bromoform (B151600) and 56,000 tons of bromomethane (B36050) annually. youtube.comwikipedia.org Many of these compounds are believed to serve as chemical defenses. researchgate.net Vanadium bromoperoxidase is a key enzyme in marine environments that catalyzes the formation of these compounds. wikipedia.org

Terrestrial Ecosystems: Natural organobromine formation also occurs in terrestrial environments. princeton.edu Plants, fungi, lichens, and bacteria are all known producers. nih.govresearchgate.net Studies have shown that inorganic bromide absorbed by plants can be converted to organobromine compounds as the plant litter decays and undergoes humification, a process facilitated by halogenating enzymes like chloroperoxidase. princeton.edu This process can lead to the depletion of inorganic bromide in surface soils, making organic matter the primary reservoir of bromine in the terrestrial environment. princeton.edu

Abiotic Processes: Besides biological synthesis, organohalogens, including organobromines, are formed during abiogenic events such as volcanic eruptions and forest fires. researchgate.net